N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N,N-Diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃S It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method includes the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole with diethylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N,N-Diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
N,N-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: A similar compound with dimethyl groups instead of diethyl groups.
2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: Lacks the N,N-diethyl substitution.
Uniqueness: N,N-Diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The diethyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N,N-diethyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-14(4-2)18(16,17)8-5-6-9-10(7-8)13-11(15)12-9/h5-7H,3-4H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSAFIHTRLXIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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